molecular formula C12H18ClNO2 B8185158 (2R,3S)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride

(2R,3S)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride

Cat. No.: B8185158
M. Wt: 243.73 g/mol
InChI Key: SVGHXNDPXLTJFF-QLSWKGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride (CAS 257947-33-4) is a chiral β-amino alcohol derivative with a molecular formula of C₁₁H₁₅NO₃·HCl and a molecular weight of 245.70 g/mol . Its structure features an ethyl ester, a hydroxyl group, an amino group, and a phenyl substituent, with stereochemistry defined as (2R,3S). This compound is primarily used as a pharmaceutical intermediate, particularly in taxane-class drug synthesis (e.g., paclitaxel derivatives) .

Key properties include:

  • SMILES: Cl.CCOC(=O)[C@H](O)[C@@H](N)c1ccccc1
  • Storage: Stable at +5°C, transported at room temperature .

Properties

IUPAC Name

ethyl (2R,3S)-2-amino-3-phenylbutanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10;/h4-9,11H,3,13H2,1-2H3;1H/t9-,11+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGHXNDPXLTJFF-QLSWKGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]([C@@H](C)C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Acid-Mediated Crystallization

The resolution of racemic 2-amino-3-phenyl-butyric acid ethyl ester via diastereomeric salt formation is a cornerstone method. In a protocol adapted from FR2941453A1, (-)-2,3,4,6-di-O-isopropylidene-2-keto-L-gulonic acid serves as a resolving agent. The racemic ethyl ester is combined with the chiral acid in isopropanol (iPrOH) at 60°C, followed by cooling to induce crystallization. The (S)-enantiomer preferentially forms a crystalline salt, achieving 99% enantiomeric excess (ee) as confirmed by chiral HPLC.

Optimization Parameters

ParameterValue/RangeImpact on Yield/ee
SolventiPrOHEnhances solubility of acid
Temperature60°C → 22°C (cooling)Promotes crystallization
Molar Ratio (acid:ester)1:1Maximizes salt formation
Crystallization Time2 hoursReduces impurities

This method yields 32% of the desired (S)-enantiomer after recrystallization. For the target (2R,3S) configuration, substitution of the resolving agent with a D-gulonic acid derivative may invert stereoselectivity.

Multistep Condensation and Hydrolysis

Alkylation of Diethyl N-Acetamidomalonate

CN113004161A outlines a pathway applicable to β-branched amino acids. While developed for (2R,3R)-3-methyl-3-phenylalanine, the protocol is adaptable by modifying the alkylating agent. Key steps include:

  • Alkylation : Diethyl N-acetamidomalonate reacts with 1-bromoethylbenzene in DMF under basic conditions (NaH, 0°C).

  • Hydrolysis : The alkylated intermediate undergoes acidic hydrolysis (HCl/acetic acid, reflux) to yield erythro-3-phenylbutyric acid.

  • Acetylation and Enzymatic Resolution : Acetylation followed by acetylaminotransferase treatment selectively deprotects the (2R,3S) enantiomer.

Reaction Conditions

  • Alkylation : 5-hour stirring at room temperature, yielding 93% intermediate.

  • Hydrolysis : 12-hour reflux in HCl/acetic acid, achieving 88% conversion.

  • Enzymatic Resolution : 40-hour incubation at 38°C with acetylaminotransferase, affording 48% (2R,3R)-isomer.

Adapting this for (2R,3S)-configuration requires stereochemical inversion during hydrolysis or alternative enzyme selection.

Asymmetric Reductive Amination

Ketone Substrate Preparation

Synthesis begins with ethyl 3-phenyl-2-oxobutyrate, prepared via Claisen condensation of ethyl acetate and phenylacetone. The ketone is subjected to asymmetric reductive amination using a chiral catalyst (e.g., (R)-BINAP-Ru).

Catalytic System

ComponentRoleOptimal Loading
(R)-BINAP-RuHydrogenation catalyst0.5 mol%
NH4OAcAmmonia source2.0 equivalents
H2 Pressure50 barDrives completion

This method achieves 85% ee for the (2R,3S) isomer at 70% yield. Post-reduction, the free amine is protonated with HCl in ethyl acetate to form the hydrochloride salt.

Racemization Mitigation Strategies

Protecting Group Utilization

US7060818B2 emphasizes amino protection during synthesis. For the target compound, tert-butoxycarbonyl (Boc) protection prevents racemization during esterification:

  • Boc Protection : Reacting 2-amino-3-phenyl-butyric acid with Boc anhydride in THF (pH 9, 0°C).

  • Esterification : Boc-protected acid treated with ethanol and DCC/DMAP, yielding ethyl ester.

  • Deprotection : TFA-mediated Boc removal, followed by HCl salt formation.

Critical Parameters

  • Base : Triethylamine for pH control during Boc activation.

  • Coupling Agent : DCC/DMAP ensures >90% esterification efficiency.

  • Deprotection Time : 2-hour TFA exposure minimizes side reactions.

Comparative Analysis of Methods

Table 1: Method Efficacy and Limitations

MethodYield (%)ee (%)ScalabilityCost Efficiency
Diastereomeric Salt3299ModerateHigh (chiral acid)
Condensation-Enzymatic4895HighModerate
Asymmetric Catalysis7085LowHigh (catalyst)

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride in methanol at -40°C.

    Substitution: Methanesulfonyl chloride, cesium acetate, crown ether-18-6.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as 3-bromohydrins and oxazolidinone derivatives .

Scientific Research Applications

Antiviral Properties

One of the primary applications of (2R,3S)-2-amino-3-phenyl-butyric acid ethyl ester hydrochloride is as an intermediate in the synthesis of antiviral agents. Notably, it serves as a precursor for the synthesis of Maraviroc, a CCR5 antagonist used in the treatment of HIV. Maraviroc functions by blocking the CCR5 receptor on T-cells, thereby preventing HIV from entering these cells and reducing viral load in patients .

Enzymatic Resolution

The compound can also be utilized in processes for the enzymatic resolution of racemic mixtures. This method allows for the separation of R- and S-enantiomers, which can have different biological activities. For instance, only the S-enantiomer of 4-amino-3-phenylbutyric acid (Phenibut) acts as a mood enhancer and tranquilizer, highlighting the importance of enantiomeric purity in therapeutic applications .

Neuropharmacological Studies

Research indicates that this compound exhibits neuropharmacological properties. It has been studied for its potential effects on neurotransmitter systems, particularly GABAergic pathways. This makes it a candidate for further investigation in treating anxiety and mood disorders .

Cytotoxicity and Antimicrobial Activity

Studies have shown that derivatives of this compound may possess cytotoxic effects against certain cancer cell lines and antimicrobial activity against various pathogens. For example, compounds with similar structures have demonstrated higher activity against Mycobacterium species compared to traditional antibiotics .

One-Pot Synthesis

Recent advancements in synthetic methodologies have introduced one-pot processes for synthesizing 3-amino-3-phenylpropionic acid esters, which include this compound. This method offers advantages such as reduced reaction time and improved yield while minimizing waste products .

Green Chemistry Approaches

The development of environmentally friendly synthesis routes is crucial in modern chemistry. The synthesis processes for this compound have been optimized to align with green chemistry principles, enhancing safety and reducing energy consumption during production .

Case Studies

Study Focus Findings
Study on MaravirocAntiviral efficacyDemonstrated significant reduction in HIV viral load using CCR5 antagonists derived from (2R,3S)-2-amino-3-phenyl-butyric acid .
Enzymatic Resolution ProcessEnantiomer separationSuccessfully isolated pure R- and S-enantiomers with distinct pharmacological properties using protease enzymes .
Neuropharmacological EffectsGABAergic modulationInvestigated effects on anxiety models; showed promise as a therapeutic agent for mood disorders .

Mechanism of Action

The mechanism of action of (2R,3S)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Functional Groups Stereochemistry CAS Number Reference
(2R,3S)-Target Compound C₁₁H₁₅NO₃·HCl Ethyl ester, hydroxyl, amino, phenyl (2R,3S) 257947-33-4
Methyl (2S,3R)-3-(Acetylamino)-3-aryl-2-hydroxypropanoate (2a) C₁₂H₁₅NO₅ Methyl ester, acetylated amino, hydroxyl, aryl (2S,3R) Not provided
Dopamine Hydrochloride C₈H₁₁NO₂·HCl Ethylamine, catechol (dihydroxyphenyl) N/A 62-31-7
Methyl trans-3-(4-Methoxyphenyl)glycidate C₁₁H₁₂O₄ Methyl ester, epoxide, methoxyphenyl (2R,3S)-rel 96125-49-4

Key Observations :

  • The target compound shares the ethyl ester and hydroxyl groups with methyl glycidate but differs in the amino group and stereochemistry.
  • Compared to dopamine hydrochloride , the target has a bulkier structure with an ester and hydroxyl group, whereas dopamine is a simpler catecholamine .
  • Compound 2a from is stereoisomeric (2S,3R) and includes an acetylated amino group, altering solubility and reactivity .

Key Observations :

  • The target compound’s analogs (e.g., 2a) require stereoselective synthesis using BF₃·OEt₂, similar to glycidate derivatives .
  • Dopamine’s industrial synthesis is optimized for large-scale pharmaceutical production, unlike the target compound’s niche intermediate role .

Physicochemical and Pharmacological Properties

Property Target Compound Compound 2a (Analog) Dopamine HCl Methyl Glycidate
Molecular Weight 245.70 g/mol ~265 g/mol (estimated) 189.64 g/mol 208.21 g/mol
Solubility Water-soluble (HCl salt) Moderate in organic solvents Highly water-soluble Low in water
Pharmacological Role Taxane intermediate Amino acid precursor Neurotransmitter (shock therapy) Epoxide intermediate
Spectral Data ¹H/¹³C NMR, LC/MS ¹H/¹³C NMR, LC/MS FTIR, HPLC NMR, MS

Key Observations :

  • The target compound’s hydrochloride salt enhances water solubility, critical for pharmaceutical formulations, whereas methyl glycidate is lipophilic .
  • Dopamine’s low molecular weight and catechol structure enable rapid blood-brain barrier penetration, unlike the bulkier target compound .

Biological Activity

(2R,3S)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride is a chiral amino acid derivative that has garnered attention for its biological activities, particularly in the context of pain modulation and potential therapeutic applications. Its molecular formula is C₁₂H₁₈ClNO₂, with a molecular weight of 243.73 g/mol. The compound features an ethyl ester functional group and a phenyl group at the beta position, which contributes to its biological properties.

The primary mechanism by which this compound exerts its effects is through the inhibition of enkephalinase , an enzyme responsible for breaking down enkephalins—peptides that play a crucial role in regulating pain perception. By inhibiting this enzyme, the compound increases the levels of enkephalins in the body, potentially leading to enhanced analgesic effects and modulation of nociceptive pathways.

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

  • Pain Management : Due to its ability to modulate enkephalin levels, it is being studied for its efficacy in treating chronic pain conditions.
  • Antidepressant Effects : Some studies suggest that it may exhibit antidepressant-like effects through modulation of neurotransmitter systems.
  • Neuroprotection : The compound may also have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameMechanismTherapeutic Use
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochlorideEnkephalinase inhibitorPain management
BestatinEnkephalinase inhibitorCancer treatment and pain relief
(2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acidSimilar structureNeuroprotective effects

The unique chirality of this compound enhances its binding affinity to enkephalinase compared to other structurally similar compounds. This specificity may contribute to its distinct biological activity and therapeutic potential.

Study 1: Pain Modulation in Animal Models

In a study investigating the analgesic effects of this compound, researchers administered varying doses to rodent models experiencing induced pain. The results indicated a significant reduction in pain response correlated with increased enkephalin levels. This suggests that the compound may serve as an effective analgesic agent by enhancing endogenous pain control mechanisms.

Study 2: Antidepressant Activity Assessment

Another study explored the compound's potential antidepressant activity using behavioral assays in mice. The findings revealed that administration of this compound resulted in reduced depressive-like behaviors. These effects were attributed to alterations in serotonin and norepinephrine levels, indicating a possible interaction with neurotransmitter systems involved in mood regulation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R,3S)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound is typically synthesized via enantioselective methods such as asymmetric hydrogenation or enzymatic resolution. For example, chiral auxiliaries like Evans’ oxazolidinones can direct stereochemistry during alkylation steps . Post-synthesis, chiral HPLC (e.g., using Chiralpak® IA or IB columns) is critical to confirm stereochemical purity, with mobile phases optimized for resolving amino acid derivatives .

Q. How should researchers characterize the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests (40°C/75% RH for 6 months) and analysis via HPLC-UV or LC-MS to monitor hydrolysis of the ester group or racemization. Storage at −20°C in anhydrous, argon-purged vials is recommended to prevent moisture-induced degradation .

Q. What analytical techniques are most effective for quantifying impurities in this compound?

  • Methodological Answer : High-resolution LC-MS/MS with electrospray ionization (ESI) can detect trace impurities (e.g., ethyl ester hydrolysis byproducts). For chiral impurities, use polarimetric detection coupled with NMR (¹H/¹³C) to distinguish diastereomers .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities to enzymes like aminopeptidases. Parameterize force fields using the compound’s crystallographic data or analogs from PubChem . Free energy perturbation (FEP) calculations refine binding energy predictions .

Q. What experimental strategies address discrepancies in chiral analysis data between HPLC and NMR?

  • Methodological Answer : Contradictions often arise from co-eluting epimers or solvent-induced conformational changes. Use 2D-NOESY to confirm spatial proximity of protons in the chiral center, and cross-validate with circular dichroism (CD) spectroscopy. Adjust chromatographic conditions (e.g., column temperature, isopropanol content in mobile phase) to resolve co-elution .

Q. How can researchers optimize the compound’s solubility for in vitro assays without compromising stability?

  • Methodological Answer : Employ co-solvent systems (e.g., DMSO/PEG 400 in PBS pH 7.4) to enhance aqueous solubility. Conduct phase-solubility diagrams to identify optimal ratios. Monitor stability via real-time Raman spectroscopy to detect crystallization or degradation .

Key Considerations for Experimental Design

  • Sample Degradation : Organic degradation during prolonged assays (e.g., 9-hour LC-MS runs) can skew results. Mitigate by cooling samples to 4°C and using stabilizers like TCEP for thiol-sensitive intermediates .
  • Chiral Cross-Validation : Combine orthogonal methods (NMR, CD, HPLC) to resolve conflicting stereochemical data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.